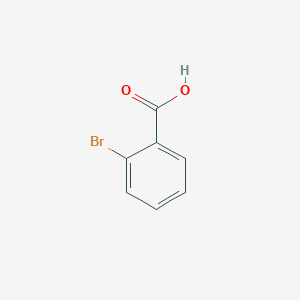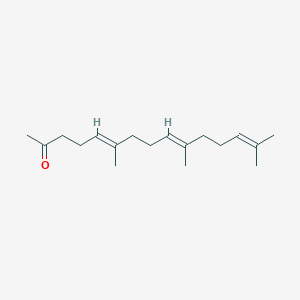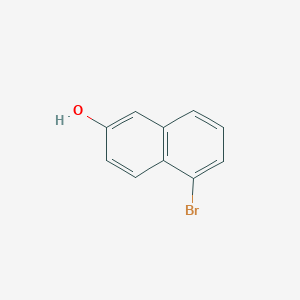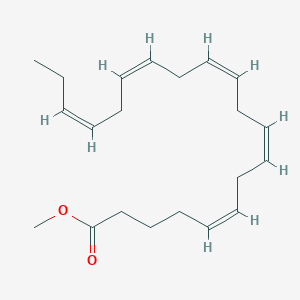
Eicosapentaenoato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of EPA methyl ester involves several steps, including the reduction of polyenoic fatty acid esters, formation of tosylates, oxidation to aldehydes, and condensation reactions. For instance, the synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid and DL-3-hydroxy eicosa-8,11,14-trienoic acid demonstrates the general procedure for synthesizing 2-trans polyenoic fatty acids and dl-3-hydroxypolyenoic acids respectively (Stoffel & Pruss, 1967).
Molecular Structure Analysis
The molecular structure of EPA methyl ester and its isomers has been extensively studied. Trans isomers of EPA methyl ester were prepared and analyzed using gas chromatography-mass spectrometry (GC-MS), demonstrating the distinct gas chromatographic properties of these isomers on cyanopropyl stationary phases. This analysis provides a foundation for understanding the molecular structure and behavior of EPA methyl ester under various conditions (Mjøs, 2005).
Chemical Reactions and Properties
EPA methyl ester undergoes various chemical reactions, including isomerization and conversion to other compounds. For example, human umbilical blood vessels convert cis-5,8,11,14,17-EPA to prostaglandin I3, highlighting its potential biochemical transformations and interactions within biological systems (Dyerberg, Jørgensen, & Arnfred, 1981).
Physical Properties Analysis
The physical properties of EPA methyl ester, including its adsorption behavior, have been characterized. Studies have determined the adsorption equilibria of cis-5,8,11,14,17-EPA ethyl ester from supercritical carbon dioxide on silica gel, offering insights into its physical behavior and potential for separation and purification processes (Han, Yang, & Wu, 2008).
Chemical Properties Analysis
The chemical properties of EPA methyl ester, particularly its isomerization and stability under heat, have been studied. The formation of geometrical isomers upon heating reveals important aspects of its chemical stability and the potential for forming undesired by-products during processing and storage (Wijesundera, Ratnayake, & Ackman, 1989).
Aplicaciones Científicas De Investigación
Manejo de enfermedades cardiovasculares
Eicosapentaenoato de metilo: se ha estudiado ampliamente por su papel en la salud cardiovascular. Se utiliza en pacientes con niveles altos de triglicéridos para reducir el riesgo de eventos cardiovasculares. El compuesto tiene efectos sobre las partículas de lipoproteínas, incluida una reducción en la lipoproteína de muy baja densidad (VLDL) y un cambio de lipoproteína de baja densidad (LDL) pequeña a grande, lo que se asocia con la estabilidad de la placa y los efectos antiinflamatorios .
Función renal y enfermedad cardiovascular
La investigación ha demostrado los beneficios del This compound en una gama de funciones renales en pacientes con enfermedad cardiovascular o diabetes establecidas. Se ha encontrado que reduce constantemente los criterios de valoración primarios y secundarios clave en todas las categorías de tasa de filtración glomerular estimada (eGFR) de referencia .
Manejo del síndrome metabólico
This compound: se ha demostrado que reduce los eventos cardiovasculares en hombres y mujeres con hipertrigliceridemia, particularmente en aquellos con síndrome metabólico pero sin diabetes. Esto destaca su potencial en el manejo de los factores de riesgo residual asociados con los trastornos metabólicos .
Investigación sobre el cáncer
En la investigación del cáncer, el This compound se utiliza para estudiar sus efectos farmacológicos sobre la esteatosis en hepatocitos y como estándar analítico en las mediciones de espectros Raman para caracterizar muestras de cáncer de mama humano. Juega un papel en los ensayos de peroxidación lipídica y los estudios de viabilidad celular, que son cruciales para comprender el metabolismo de las células cancerosas y las respuestas al tratamiento .
Inflamación y respuesta inmune
This compound: sirve como precursor de las resolvinas, que son mediadores que ayudan a resolver los procesos inflamatorios. Su papel en la fisiología vascular e inmune es significativo, ya que puede tener efectos beneficiosos en la reducción de la inflamación y la modulación de las respuestas inmunitarias .
Safety and Hazards
Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is classified as Aquatic Acute 1, Aquatic Chronic 1, Asp. Tox. 1, Flam. Liq. 2, Skin Irrit. 2, and STOT SE 3 . It may be fatal if swallowed and enters airways (H304), causes skin irritation (H315), may cause drowsiness or dizziness (H336), and is very toxic to aquatic life with long lasting effects (H410) .
Mecanismo De Acción
Target of Action
Icosapent methyl, also known as eicosapentaenoic acid methyl ester or cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester, primarily targets triglycerides . Triglycerides are a type of fat found in the blood that the body uses for energy. High levels of triglycerides can lead to conditions like hypertriglyceridemia, which is associated with an increased risk of cardiovascular diseases .
Mode of Action
The compound interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . This is achieved through several potential mechanisms of action, including increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .
Biochemical Pathways
Icosapent methyl affects the biochemical pathways related to lipid metabolism. It reduces the synthesis of very low-density lipoprotein triglycerides (VLDL-TG) in the liver and enhances triglyceride clearance . Additionally, it has anti-inflammatory and anti-thrombotic properties, which are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .
Pharmacokinetics
Icosapent methyl is de-esterified and converted into the active form, eicosapentaenoic acid (EPA), during absorption. It is then absorbed in the small intestine and enters the systemic circulation through the lymphatic system . Most EPA circulates incorporated into phospholipids, triglycerides, and cholesteryl esters . The compound reaches peak plasma concentration in about 5 hours post-oral administration .
Result of Action
The primary result of icosapent methyl’s action is a significant reduction in triglyceride levels in the blood . This can help treat patients with severe hypertriglyceridemia and reduce the risk of cardiovascular events in certain patients with elevated triglycerides . Furthermore, it has been shown to significantly reduce major adverse cardiovascular events .
Action Environment
The action, efficacy, and stability of icosapent methyl can be influenced by various environmental factors. For instance, the compound is administered orally, so factors affecting gastrointestinal health and function can impact its absorption and bioavailability . Additionally, individual patient factors, such as other health conditions, diet, and use of other medications, can also influence the compound’s action and efficacy .
Propiedades
IUPAC Name |
methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCYFDDFPWISL-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016222 | |
| Record name | Icosapent methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2734-47-6 | |
| Record name | Icosapent methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosapent methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2734-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSAPENT METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



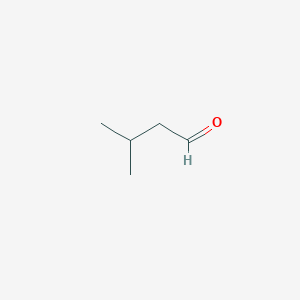
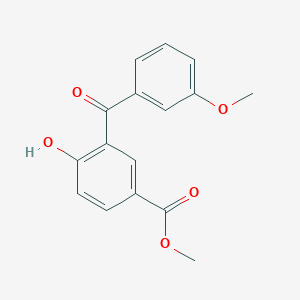


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
